2-Phenylbutyramide

Cytochrome P-450 induction Drug metabolism Positive control

2-Phenylbutyramide (CAS 90-26-6, C10H13NO, MW 163.22) is an α-substituted acetamide historically recognized as a hypolipidemic agent and currently listed as Primidone Related Compound C, a pharmacopeial reference standard. The α-ethyl substituent generates a chiral center that fundamentally shapes both its solid-state polymorphism and its pharmacological profile, distinguishing it from simpler, achiral acetamides commonly encountered in chemical inventories.

Molecular Formula C10H13NO
Molecular Weight 163.22 g/mol
CAS No. 90-26-6
Cat. No. B1677664
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenylbutyramide
CAS90-26-6
SynonymsPhenylbutyramide;  AI3-01390;  AI3 01390;  AI301390
Molecular FormulaC10H13NO
Molecular Weight163.22 g/mol
Structural Identifiers
SMILESCCC(C1=CC=CC=C1)C(=O)N
InChIInChI=1S/C10H13NO/c1-2-9(10(11)12)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3,(H2,11,12)
InChIKeyUNFGQCCHVMMMRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





2-Phenylbutyramide (CAS 90-26-6) – Core Identity and Procurement-Relevant Characteristics


2-Phenylbutyramide (CAS 90-26-6, C10H13NO, MW 163.22) is an α-substituted acetamide historically recognized as a hypolipidemic agent and currently listed as Primidone Related Compound C, a pharmacopeial reference standard . The α-ethyl substituent generates a chiral center that fundamentally shapes both its solid-state polymorphism and its pharmacological profile, distinguishing it from simpler, achiral acetamides commonly encountered in chemical inventories.

Why 2-Phenylbutyramide Cannot Be Replaced by Generic α-Substituted Acetamide Analogs


Although the α-substituted acetamide class appears structurally homogeneous, minor modifications produce profound pharmacological divergence. The introduction of an α-hydroxyl group (to form 2-hydroxy-2-phenylbutyramide) shifts the mechanism toward GABAergic pathways , whereas 2-phenylbutyramide acts as a neuronal nicotinic acetylcholine receptor (nAChR) inhibitor . Similarly, replacing the phenyl ring with sec-butyl (2-sec-butylvaleramide) or cyclizing to a lactam (3-ethyl-3-phenylpyrrolidin-2-one) yields compounds with altered potency, selectivity, and solid-state behavior . Unverified substitution within this class risks both pharmacological failure and unexpected physicochemical challenges during formulation.

Product-Specific Quantitative Differentiation Evidence for 2-Phenylbutyramide


CYP Induction Potency Equivalent to Phenobarbital: Direct Comparison in Bacterial Cytochrome P-450 System

In a direct head-to-head comparison using the Bacillus megaterium cytochrome P-450 induction system, 2-phenylbutyramide exhibited inducer activity stated to be approximately equivalent to that of phenobarbital . Other hydrolytic products of phenobarbital, including monosubstituted acetylureas, were inactive as inducers, confirming that induction activity is not a general property of phenobarbital degradation products but specifically retained by 2-phenylbutyramide.

Cytochrome P-450 induction Drug metabolism Positive control

Polymorphic Lattice Energy Spread of 7.7 kJ/mol vs. <3 kJ/mol for Carbamazepine: Implications for Solid-State Formulation

Racemic 2-phenylbutyramide crystallizes in at least two distinct polymorphic forms (rac-1 and rac-2) with computed crystal lattice energies of –108.6 kJ/mol and –116.3 kJ/mol respectively, yielding an energy difference of 7.7 kJ/mol . By contrast, the four anhydrous polymorphs of the reference anticonvulsant carbamazepine exhibit lattice energy differences within 0.7 kcal/mol (~3 kJ/mol) of each other . The 2.6-fold larger energy separation between 2-phenylbutyramide polymorphs indicates greater differentiation in solid-state properties such as solubility, dissolution rate, and mechanical behavior.

Solid-state chemistry Polymorphism Pharmaceutical formulation

Neuronal Nicotinic Acetylcholine Receptor Inhibition: Mechanistic Divergence from GABAergic and Sodium Channel Anticonvulsants

Krivoshein (2016) demonstrated that 2-phenylbutyramide binds to and noncompetitively inhibits heteromeric neuronal nAChR subtypes (α4β2, α3β4), and established that the binding affinity of α-substituted amides toward the nAChR correlates with their efficacy in preventing maximal electroshock (MES)-induced convulsions in mice . This mechanism is fundamentally distinct from those of first-line anticonvulsants: phenobarbital acts primarily as a GABA-A receptor positive allosteric modulator, while carbamazepine blocks voltage-gated sodium channels. The nAChR-mediated pathway offers a pharmacological entry point for epilepsy models resistant to conventional therapies.

Anticonvulsant mechanism nAChR Drug-resistant epilepsy

Lower Melting Point (83‑86°C) and Higher LogP (2.37) Compared to Primidone (mp 281‑282°C, LogP 1.20): Formulation and Bioavailability Implications

2-Phenylbutyramide possesses a melting point of 83–86°C and a calculated LogP of 2.37 , whereas the structurally related anticonvulsant primidone (a pyrimidinedione prodrug that metabolizes to phenobarbital) exhibits a melting point of 281–282°C and a LogP of 1.20 . The approximately 200°C lower melting point simplifies thermal processing and melt-based formulation approaches, while the 1.17 log unit higher lipophilicity predicts enhanced passive membrane permeability, a critical parameter for central nervous system drug candidates.

Physicochemical properties Lipophilicity Preclinical formulation

Evidence-Backed Procurement Scenarios for 2-Phenylbutyramide in Research and Industrial Settings


CYP Induction Positive Control in Drug Metabolism Studies

2-Phenylbutyramide serves as a structurally simplified, non-barbiturate positive control for cytochrome P-450 induction assays, offering inducer potency equivalent to phenobarbital without the regulatory and scheduling constraints associated with barbiturate controls. This makes it particularly valuable for contract research organizations and pharmaceutical metabolism laboratories seeking a readily accessible induction standard.

Mechanistic Probe for nAChR-Targeted Anticonvulsant Discovery

Given its demonstrated nAChR inhibition and the established correlation between nAChR binding affinity and MES anticonvulsant protection , 2-phenylbutyramide is positioned as a validated starting point for medicinal chemistry programs targeting drug-resistant epilepsy. It provides a non-GABAergic mechanism distinct from phenobarbital and carbamazepine, addressing a critical gap in current antiepileptic pharmacotherapy.

Model Compound for Pharmaceutical Solid-Form and Polymorphism Research

With two well-characterized racemic polymorphs exhibiting a lattice energy separation of 7.7 kJ/mol —more than double the spread observed in the widely used carbamazepine polymorph system —2-phenylbutyramide is an excellent model substance for solid-form screening, crystallization process development, and computational crystal structure prediction validation studies.

Preclinical Hypolipidemic Lead Optimization and SAR Studies

2-Phenylbutyramide's established hypolipidemic activity , combined with favorable physicochemical properties (LogP 2.37, melting point 83-86°C) that facilitate formulation and CNS penetration, supports its use as a structurally tractable lead compound for structure-activity relationship campaigns aimed at cholesterol-lowering agents.

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